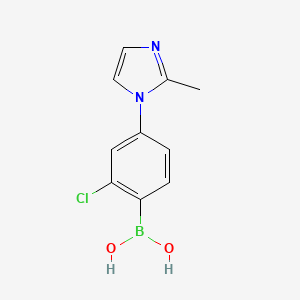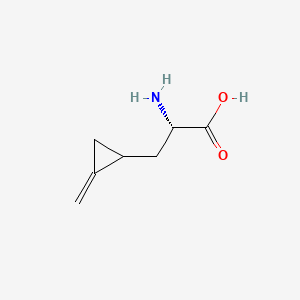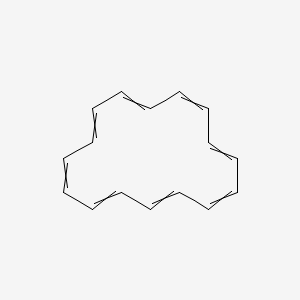
Cyclohexadecaoctaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohexadecaoctaene can be synthesized through various synthetic routes. One common method involves the cyclization of linear polyenes under specific reaction conditions. The process typically requires the use of strong acids or bases as catalysts to facilitate the cyclization reaction. For example, the cyclization of hexadeca-1,3,5,7,9,11,13,15-octaene can be achieved using sulfuric acid as a catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography to isolate the desired product. The choice of catalysts and reaction conditions is crucial to achieving efficient production on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexadecaoctaene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding epoxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce partially or fully hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the double bonds, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under mild heating conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of epoxides or ketones.
Reduction: Formation of partially or fully hydrogenated derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Applications De Recherche Scientifique
Cyclohexadecaoctaene has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study conjugated systems and aromaticity. It serves as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of cyclohexadecaoctaene involves its interaction with molecular targets through its conjugated double bonds. The compound can participate in various chemical reactions, such as electron transfer and radical formation, which are crucial for its biological and chemical activities. The pathways involved include the activation of specific enzymes and receptors, leading to the desired effects.
Comparaison Avec Des Composés Similaires
Cyclohexadecaoctaene can be compared with other similar compounds, such as cyclooctadecanonaene (C18H18) and other annulenes These compounds share similar structural features, such as alternating double and single bonds, but differ in the number of carbon atoms and the extent of conjugation
List of Similar Compounds
- Cyclooctadecanonaene (C18H18)
- Cyclododecahexaene (C12H12)
- Cyclooctatetraene (C8H8)
This compound stands out due to its unique combination of structural properties and reactivity, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
18446-44-1 |
|---|---|
Formule moléculaire |
C16H16 |
Poids moléculaire |
208.30 g/mol |
Nom IUPAC |
cyclohexadecaoctaene |
InChI |
InChI=1S/C16H16/c1-2-4-6-8-10-12-14-16-15-13-11-9-7-5-3-1/h1-16H |
Clé InChI |
RDEIDWDSOWVJQA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=CC=CC=CC=CC=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



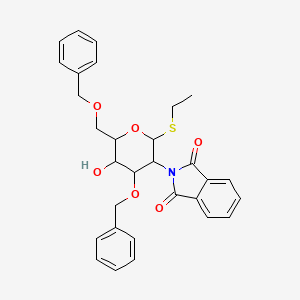
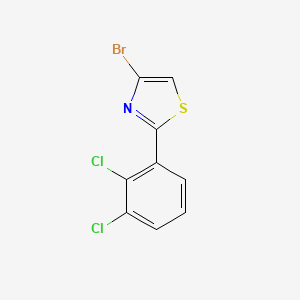
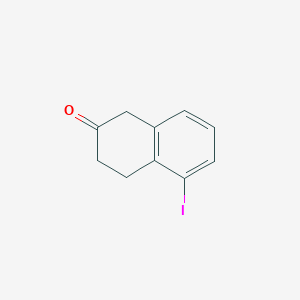

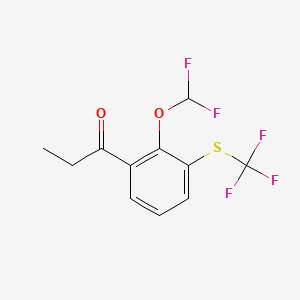

![(E)-2-(2-(tert-Butyl)-6-(2-(2,6,6-trimethyl-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)vinyl)-4H-pyran-4-ylidene)malononitrile](/img/structure/B14075964.png)
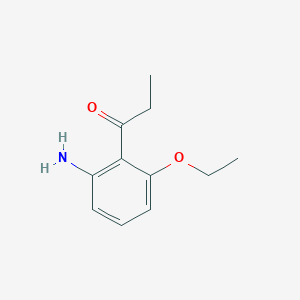
![Ethanone, 1-phenyl-2-[[(phenylsulfonyl)methyl]thio]-](/img/structure/B14075972.png)
![4-[(7aR)-4-[2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one](/img/structure/B14075981.png)
